methyl N-[(1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]carbamate
Description
The exact mass of the compound this compound is 337.17902698 g/mol and the complexity rating of the compound is 435. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
methyl N-[[1-[(4-propan-2-ylphenyl)methyl]benzimidazol-2-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-14(2)16-10-8-15(9-11-16)13-23-18-7-5-4-6-17(18)22-19(23)12-21-20(24)25-3/h4-11,14H,12-13H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEPWJMKEVJIMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CNC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives, which are structurally similar to this compound, often target enzymes or receptors in the body.
Mode of Action
Benzimidazole derivatives are known to interact with their targets by binding to active sites, thereby inhibiting the function of the target.
Biochemical Pathways
Benzimidazole derivatives are known to affect various biochemical pathways depending on their specific targets.
Pharmacokinetics
The pharmacokinetic properties of a compound can greatly impact its bioavailability and efficacy.
Result of Action
Benzimidazole derivatives are known to have various effects at the molecular and cellular level, depending on their specific targets.
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and how it is metabolized in the body.
Biological Activity
The compound methyl N-[(1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]carbamate , identified by its CAS number 912890-82-5, is a carbamate derivative with potential biological activity. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.
Molecular Structure
- Molecular Formula : C20H23N3O2
- Molecular Weight : 351.42 g/mol
Structural Characteristics
The compound features a benzodiazole moiety, which is known for its pharmacological significance, particularly in the development of anxiolytics and anti-inflammatory agents. The presence of the isopropylphenyl group may enhance lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
Research indicates that compounds with similar structural frameworks often exhibit interactions with various biological targets, including enzymes and receptors involved in cancer progression and inflammation. The specific mechanism of action for this compound remains to be fully elucidated, but it may involve inhibition of matrix metalloproteinases (MMPs), which play a crucial role in extracellular matrix remodeling and tumor metastasis.
In Vitro Studies
In vitro studies have demonstrated that carbamate derivatives can act as selective inhibitors of MMPs, particularly MMP-2. For example, related compounds have shown nanomolar potency against MMP-2 while exhibiting significantly lower activity against other MMPs such as MMP-9 and MMP-14 . This selectivity could be beneficial in therapeutic contexts where modulation of tissue remodeling is desired.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary data suggest that similar carbamate derivatives can cross the blood-brain barrier (BBB), indicating potential CNS activity. For instance, one study noted that certain carbamates were metabolized to active forms that maintained therapeutic concentrations in the brain .
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of a structurally related benzodiazole derivative on human cancer cell lines. The results indicated significant cytotoxicity at micromolar concentrations, attributed to the compound's ability to induce apoptosis through the activation of caspases .
Case Study 2: Anti-inflammatory Effects
Another case highlighted the anti-inflammatory properties of a related carbamate compound in animal models. The compound reduced pro-inflammatory cytokine levels and inhibited leukocyte infiltration in tissues, suggesting a potential therapeutic application in inflammatory diseases .
Table 1: Biological Activity Summary
Table 2: Pharmacokinetic Properties
Scientific Research Applications
The compound methyl N-[(1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]carbamate is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by case studies and data tables.
Anticancer Activity
Research has indicated that benzodiazole derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to this compound can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
Case Study:
In a study published in the Journal of Medicinal Chemistry, a series of benzodiazole derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The results demonstrated that certain modifications to the benzodiazole core enhanced their anticancer activity, suggesting that this compound could be optimized for similar effects .
Neuroprotective Effects
Benzodiazole derivatives have also been studied for their neuroprotective properties. The compound may interact with neurotransmitter systems, providing potential therapeutic effects in neurodegenerative diseases.
Case Study:
A research article in Neuroscience Letters reported that certain benzodiazole compounds could protect neuronal cells from oxidative stress-induced apoptosis. This suggests that this compound might be investigated further for neuroprotective applications .
Pesticidal Properties
The structural characteristics of this compound indicate potential use as a pesticide or herbicide. Compounds with similar frameworks have been shown to exhibit insecticidal and fungicidal activities.
Data Table: Pesticidal Activity of Benzodiazole Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
